(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide

Beschreibung

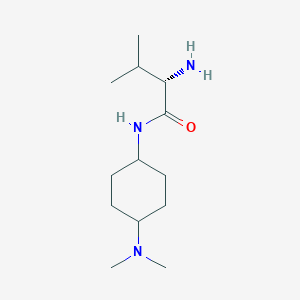

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide is a chiral tertiary amine characterized by a cyclohexyl ring substituted with a dimethylamino group at the 4-position and a branched butyramide chain with an (S)-configured amino group (CymitQuimica, 2025) . Its molecular structure combines lipophilic (cyclohexyl, methyl groups) and hydrophilic (dimethylamino) moieties, making it a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes requiring stereoselective interactions.

Key structural features:

- Chiral center: The (S)-configuration at the amino group influences stereochemical interactions with biological targets.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)15-10-5-7-11(8-6-10)16(3)4/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10?,11?,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCXBOCPEFGANO-MCIGGMRASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCC(CC1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide, also known as AM95073, is a synthetic compound with a complex structure that includes an amino group, a cyclohexyl moiety, and a butyramide chain. Its unique chemical properties suggest potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H27N3O

- CAS Number : 87055-45-6

- Molecular Weight : 241.37 g/mol

The compound features a chiral center at the amino group, contributing to its stereochemical properties, which are crucial for its biological interactions. The presence of the dimethylamino group on the cyclohexyl ring enhances its lipophilicity, potentially influencing its pharmacokinetics and bioavailability.

This compound is believed to interact with various biological targets, particularly enzymes involved in neurotransmitter metabolism. Its structural characteristics allow it to compete with substrates at active sites of these enzymes, leading to significant pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : Studies indicate that the compound may inhibit enzymes related to neurotransmitter degradation, thereby increasing the availability of neurotransmitters in synaptic clefts.

- Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), influencing neuronal signaling pathways.

Pharmacological Studies

Research has shown that this compound exhibits promising biological activity in various assays:

- Neuroprotective Effects : In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Antidepressant Activity : Behavioral assays in animal models indicated that the compound may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels.

Case Studies

- Neuroprotective Study : A study investigated the neuroprotective effects of this compound in a model of Parkinson's disease. Results showed a significant reduction in neuronal cell death compared to control groups, highlighting its potential for treating neurodegenerative disorders .

- Behavioral Assessment : In a behavioral assessment using rat models for depression, administration of the compound resulted in reduced immobility time in forced swim tests, indicating its antidepressant potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide shows potential as a drug candidate due to its ability to interact with neurotransmitter systems. Research indicates that it may influence pathways related to:

- Neurotransmitter Metabolism: Binding affinity studies suggest it competes effectively with other substrates at active sites of enzymes involved in neurotransmitter regulation.

- Therapeutic Applications: Ongoing investigations explore its efficacy in treating conditions like depression and anxiety disorders.

Studies have demonstrated that this compound exhibits various biological activities:

- Anti-inflammatory Effects: Preliminary assays indicate potential in modulating inflammatory responses.

- Cytotoxicity: Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising results suggesting selective toxicity towards malignant cells.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl ring, dimethylamino group | Neurotransmitter modulation |

| N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide | Piperidine ring | Cholinergic activity |

| N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide | Similar piperidine structure | Analgesic effects |

Case Study 1: Neurotransmitter Interaction

In a study examining the interaction of this compound with serotonin receptors, researchers found that the compound significantly increased serotonin levels in vitro. This suggests its potential role as an antidepressant agent.

Case Study 2: Anti-Cancer Properties

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines showed that it induced apoptosis in a dose-dependent manner. The study highlighted its selectivity for tumor cells over normal cells, indicating a promising therapeutic window for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a broader class of tertiary amines with variations in the cyclohexyl substituents, benzyl groups, and alkyl chains. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural Comparison of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide and Analogs

Solubility and Lipophilicity

- The dimethylamino group in the target compound enhances water solubility compared to analogs with lipophilic substituents (e.g., isopropyl-methyl-amino or methylsulfanyl groups) .

- Fluorinated analogs (e.g., 3-fluoro-benzyl derivative) exhibit moderate solubility due to fluorine's electronegativity but retain membrane permeability .

Stereochemical Impact

- The (S)-configuration is critical for bioactivity. For example, in related amides, stereoisomers (e.g., (R)- vs. (S)-configurations) show divergent binding affinities to targets such as opioid receptors .

Metabolic Stability

- Methylsulfanyl and cyclopropyl substituents (e.g., ) reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to the dimethylamino variant.

Pharmacological Potential

- CNS targeting: The dimethylamino group in the target compound may facilitate blood-brain barrier penetration, making it suitable for neuroactive drug development .

- Antimicrobial activity : Methylsulfanyl-containing analogs show promise against bacterial strains due to sulfur's electron-withdrawing effects .

Limitations and Challenges

Vorbereitungsmethoden

Amide Coupling via Activated Carboxylates

The most widely reported method involves activating the carboxylic acid group of (S)-2-amino-3-methylbutyric acid followed by coupling with 4-dimethylaminocyclohexylamine:

-

Activation with Thionyl Chloride :

The carboxylic acid is converted to its acid chloride using SOCl₂ in anhydrous dichloromethane at 0–5°C. This intermediate reacts exothermically with the cyclohexylamine derivative in the presence of triethylamine (Et₃N) to yield the crude amide.Yields for this step range from 65% to 78%, with purity dependent on stoichiometric control.

-

Alternative Activation with EDCI/HOBt :

Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) improves yields (82–89%) while minimizing racemization.

Chiral Induction Strategies

The (S)-configuration at the α-carbon is critical for biological activity. Two principal methods ensure stereochemical fidelity:

-

Asymmetric Hydrogenation :

A β-keto ester intermediate, derived from Meldrum’s acid and 3-methylbutyric acid, undergoes asymmetric reduction using a chiral Ru-BINAP catalyst. This step achieves enantiomeric excess (ee) >95%:Subsequent hydrolysis and amidation preserve the (S)-configuration.

-

Enzymatic Resolution :

Racemic mixtures of 2-amino-3-methylbutyramide are resolved using immobilized lipases (e.g., Candida antarctica), selectively acylating the (R)-enantiomer and leaving the desired (S)-form.

Purification and Characterization

Chromatographic Techniques

-

Flash Column Chromatography : Silica gel (230–400 mesh) with eluents such as ethyl acetate/hexane (1:2) removes unreacted amines and byproducts.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity, critical for pharmacological studies.

Spectroscopic Confirmation

-

NMR Spectroscopy : Key signals include the amide NH at δ 6.8–7.2 ppm (¹H) and the quaternary cyclohexyl carbon at δ 45–50 ppm (¹³C).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 267.41 [M+H]⁺.

Process Optimization and Scalability

Catalytic Improvements

Replacing stoichiometric Et₃N with polymer-supported bases (e.g., PS-DMAP) reduces waste and simplifies workup.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the chiral purity of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-3-methyl-butyramide?

- Methodology : Utilize chiral building blocks (e.g., cyclohexyl derivatives with dimethylamino groups) to enforce stereochemical control during amide bond formation. Evidence from chiral intermediates in similar compounds suggests coupling reactions with activated esters (e.g., HATU/DIPEA) under inert conditions to minimize racemization .

- Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, co-eluting epimers in related cyclohexyl derivatives may require gradient elution adjustments (e.g., acetonitrile/water with 0.1% TFA) to resolve stereoisomers .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Approach : Optimize solvent systems based on the compound’s amphiphilic nature. Dimethylamino groups enhance water solubility, while the cyclohexyl and methyl-butyramide moieties favor organic solvents. Use DMSO for stock solutions (≤10 mM) and dilute into aqueous buffers (e.g., PBS with 0.1% BSA) to prevent precipitation .

- Data Support : Stability studies on structurally related acyl hydrazides highlight the importance of pH control (6.5–7.5) to maintain solubility and prevent degradation .

Advanced Research Questions

Q. How should discrepancies in impurity profiles between batches be resolved?

- Analytical Workflow :

LC-MS/MS Screening : Identify impurities using high-resolution mass spectrometry. For example, detect sulfoxides or deaminated byproducts (common in dimethylamino-containing compounds) via precursor ion scanning .

Chromatographic Optimization : Adjust column chemistry (e.g., C18 vs. phenyl-hexyl) to separate co-eluting impurities. Epimeric separation in cyclohexyl derivatives is sensitive to mobile phase ion-pairing agents (e.g., heptafluorobutyric acid) .

- Case Study : A related compound with co-eluting epimers required isocratic elution with 25% acetonitrile/75% water (0.1% formic acid) to achieve baseline resolution .

Q. What computational methods are suitable for predicting target interactions of this compound?

- Modeling Framework :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to potential targets (e.g., mitochondrial proteins or GPCRs, given the dimethylamino group’s basicity). Parameterize the ligand’s partial charges via DFT calculations (B3LYP/6-31G*) .

MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the cyclohexyl moiety in hydrophobic binding pockets .

- Validation : Compare predicted binding energies with experimental SPR or ITC data. For example, lattice energy calculations in acyl hydrazides correlated well with crystallographic packing motifs .

Q. How can researchers reconcile contradictory bioactivity data across cell lines?

- Hypothesis Testing :

Metabolic Stability Assays : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation. Dimethylamino groups are prone to N-demethylation, which may alter activity .

Cell-Specific Uptake : Quantify intracellular concentrations via LC-MS in different lines (e.g., HEK293 vs. HepG2). Lipophilicity (logP) of the methyl-butyramide group may drive membrane permeability differences .

- Example : A mitochondrial-targeting compound showed cell-specific activity dependent on membrane potential, resolved via JC-1 dye assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.